molecular formula C71H115F3N26O20 B12627011 H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA

H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA

Cat. No.: B12627011
M. Wt: 1709.8 g/mol
InChI Key: KIYOGZFWYAMRBV-PRPDWIQGSA-N
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Description

The compound H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA is a synthetic peptide with a specific sequence of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation.

    Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

    Substitution Reagents: Specific amino acid derivatives and coupling reagents like HATU or DIC are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.

Scientific Research Applications

H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA: has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various cellular pathways and processes, leading to the desired biological effects.

Comparison with Similar Compounds

H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.TFA: can be compared to other synthetic peptides with similar sequences or properties. Some similar compounds include:

    H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2: Without the trifluoroacetic acid (TFA) salt.

    H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.AcOH: With acetic acid (AcOH) instead of TFA.

    H-2Abz-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2.HCl: With hydrochloric acid (HCl) instead of TFA.

The uniqueness of This compound lies in its specific sequence and the presence of trifluoroacetic acid, which can influence its solubility, stability, and interactions with other molecules.

Properties

Molecular Formula

C71H115F3N26O20

Molecular Weight

1709.8 g/mol

IUPAC Name

2-amino-N-[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]benzamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C69H114N26O18.C2HF3O2/c1-11-37(8)54(92-64(107)53(36(6)7)90-63(106)51(34(2)3)89-50(98)33-82-49(97)32-83-58(101)41-19-12-13-20-42(41)70)65(108)84-38(9)57(100)93-55(39(10)96)66(109)91-52(35(4)5)62(105)88-45(21-14-15-27-78-43-26-25-40(94(110)111)31-48(43)95(112)113)60(103)87-47(24-18-30-81-69(76)77)61(104)86-46(23-17-29-80-68(74)75)59(102)85-44(56(71)99)22-16-28-79-67(72)73;3-2(4,5)1(6)7/h12-13,19-20,25-26,31,34-39,44-47,51-55,78,96H,11,14-18,21-24,27-30,32-33,70H2,1-10H3,(H2,71,99)(H,82,97)(H,83,101)(H,84,108)(H,85,102)(H,86,104)(H,87,103)(H,88,105)(H,89,98)(H,90,106)(H,91,109)(H,92,107)(H,93,100)(H4,72,73,79)(H4,74,75,80)(H4,76,77,81);(H,6,7)/t37-,38-,39+,44+,45-,46+,47+,51-,52-,53-,54-,55-;/m0./s1

InChI Key

KIYOGZFWYAMRBV-PRPDWIQGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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